Tolrestat

描述

托雷斯塔特是一种名为醛糖还原酶抑制剂的化学化合物。它最初是为控制某些糖尿病并发症而开发的。该化合物以商品名 Alredase 推向市场,但由于严重的肝毒性和其他不良反应而被撤回市场 .

准备方法

托雷斯塔特的合成涉及多个步骤。起始原料 5-三氟甲基-6-甲氧基-1-萘甲酸首先被转化为相应的酰氯。然后,在吡啶存在下,该中间体与 N-甲基甘氨酸甲酯盐酸盐缩合。所得产物在吡啶中使用五硫化磷进行硫化,然后用甲醇中的氢氧化钠水解得到托雷斯塔特 .

化学反应分析

托雷斯塔特经历各种化学反应,包括:

还原: 该化合物可以被还原,但具体还原反应并不常见。

取代: 托雷斯塔特可以进行取代反应,特别是涉及其官能团。常见的试剂包括酸、碱和其他亲核试剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和具体条件.

科学研究应用

Tolrestat is an aldose reductase inhibitor that was once approved for managing certain diabetic complications . However, it was discontinued by Wyeth in 1997 due to the risk of severe liver toxicity and death . Although it showed promise in clinical trials, it ultimately failed to gain FDA approval in the U.S. due to toxicity concerns .

Scientific Research Applications

While this compound's clinical use has been discontinued, research has provided insights into its effects and mechanisms of action:

- Diabetic Neuropathy A multicenter trial studied the effects of this compound on chronic symptomatic diabetic sensorimotor neuropathy. The highest dose of 200 mg daily showed benefits over baseline and placebo . Specifically, improvements in paresthetic symptoms were observed after one year . Significant improvements were also seen in tibial and peroneal motor nerve conduction velocities at 52 weeks .

- Nerve Biochemistry and Structure Research has demonstrated that this compound can ameliorate the glucose-mediated increase in sorbitol and fructose in sural nerve tissue . Although nerve morphometry did not show statistically significant differences, long-term this compound treatment led to increased nerve-fiber regeneration and normalization of axo-glial dysfunction and segmental demyelination . These findings suggest that this compound is a biochemically effective aldose reductase inhibitor in human diabetic nerves .

- Enzyme Inhibition this compound has been characterized as a noncompetitive inhibitor of aldo-ketone reductase 1B1 (AKR1B1), a target for treating type 2 diabetes complications . However, it has been found to act as a competitive inhibitor of the thermostable AKR Tm1743 from Thermotoga maritima . this compound binding can trigger conformational changes that prevent the accommodation of NADP+, suggesting an atypical inhibitory effect on AKR enzymes .

Data Table

Case Studies

While specific, detailed case studies are not available in the search results, the multicenter trial of this compound in diabetic neuropathy provides some insight :

- In a 52-week trial, 112 patients received this compound 200 mg once daily, while 107 received a placebo. The this compound group showed a significant improvement in paresthetic symptoms and motor nerve conduction velocities compared to the placebo group . Long-term benefits were seen in 28% of treated patients, compared to 5% on placebo (p = 0.001) . This suggests that this compound can provide sustained improvement in symptomatic diabetic neuropathy in some patients .

作用机制

托雷斯塔特通过抑制醛糖还原酶发挥作用。该酶参与多元醇途径,催化葡萄糖还原为山梨醇。通过抑制醛糖还原酶,托雷斯塔特阻止山梨醇的积累,山梨醇会在糖尿病患者中导致细胞损伤。托雷斯塔特的分子靶标包括醛糖还原酶的活性位点,它与酶的活性位点结合并抑制其活性 .

相似化合物的比较

托雷斯塔特类似于其他醛糖还原酶抑制剂,如依帕列司特。两种化合物都抑制相同的酶,但它们的化学结构和药代动力学特性不同。例如,依帕列司特与托雷斯塔特相比,肝毒性较低,目前仍在一些国家用于治疗糖尿病并发症。其他类似化合物包括佐波列司特和山梨醇,它们也靶向醛糖还原酶,但具有不同的疗效和安全性特征 .

参考文献

生物活性

Tolrestat is a synthetic compound primarily recognized as an aldose reductase inhibitor . Its biological activity has been extensively studied, particularly in the context of diabetes-related complications. This article delves into the mechanisms, clinical findings, and research studies surrounding this compound, providing a comprehensive overview of its biological activity.

This compound functions by inhibiting the enzyme aldose reductase (AR) , which catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol in insulin-insensitive tissues, such as lens cells and peripheral nerves, is implicated in the development of diabetic complications like retinopathy and neuropathy. By inhibiting this enzyme, this compound aims to reduce sorbitol levels and mitigate tissue damage associated with diabetes .

Initial Trials

This compound was evaluated in several clinical trials for its efficacy in preventing diabetic complications. A notable study conducted by Giugliano et al. (1993) indicated that this compound could halt the progression of neuropathy over a one-year period in a placebo-controlled setting . However, despite these promising results, the compound faced significant challenges in later phases.

Phase 3 Clinical Trials

This compound's Phase 3 trials in the United States were ultimately unsuccessful, leading to its withdrawal from clinical use due to concerns over toxicity and adverse side effects . Reports indicated that while it showed potential benefits in managing diabetic complications, the risks outweighed the advantages, resulting in its discontinuation from various markets .

Research on Metabolites

Further investigations into this compound metabolites revealed varying degrees of biological activity. A study highlighted that only two metabolites—S-oxide and oxothis compound—exhibited significant in vivo activity, while others were largely inactive . This suggests that while this compound itself may have limitations, some derivatives could hold therapeutic potential.

Comparative Efficacy Table

The following table summarizes key findings from various studies regarding this compound’s biological activity compared to other aldose reductase inhibitors:

| Compound | Efficacy | Notes |

|---|---|---|

| This compound | Moderate (in vitro) | Failed Phase 3 trials due to toxicity |

| Ponalrestat | High (in vitro) | Promising but limited clinical data |

| Epalrestat | Moderate (in vivo) | Some success in reducing diabetic complications |

| Oxothis compound | High (in vivo) | Significant activity noted in specific studies |

Case Studies

- Diabetic Neuropathy : In a clinical trial involving patients with diabetic neuropathy, this compound administration resulted in a statistically significant reduction in neuropathic symptoms over one year when compared to placebo controls. However, side effects led to discontinuation for some participants .

- Toxicity Reports : Post-marketing surveillance revealed severe side effects associated with this compound use, including liver toxicity and gastrointestinal disturbances. These adverse events contributed to regulatory scrutiny and eventual market withdrawal .

属性

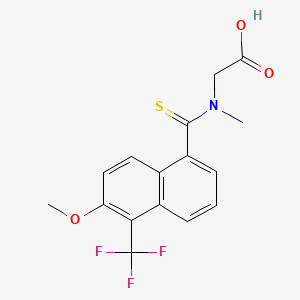

IUPAC Name |

2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBHDINQXIHVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904890 | |

| Record name | Tolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82964-04-3 | |

| Record name | Tolrestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82964-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolrestat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082964043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolrestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T93LG5NMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。